molecular formula C11H13BrN2O3S B3958232 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B3958232
M. Wt: 333.20 g/mol
InChI Key: CXXJGPYHTXKVRC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that features a bromophenyl group and a dioxidotetrahydrothiophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3-bromophenyl isocyanate with 3-aminotetrahydrothiophene-1,1-dioxide. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Corresponding amines and carbonyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
  • 1-(3-Fluorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
  • 1-(3-Methylphenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Uniqueness

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl and dioxidotetrahydrothiophenyl groups also imparts distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-8-2-1-3-9(6-8)13-11(15)14-10-4-5-18(16,17)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXJGPYHTXKVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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